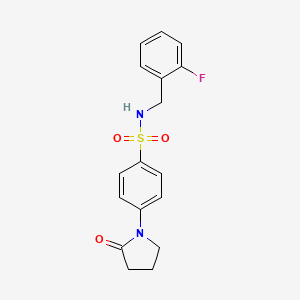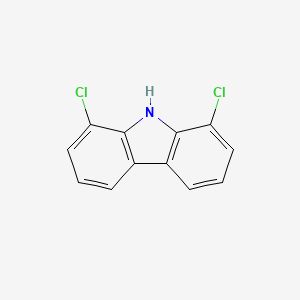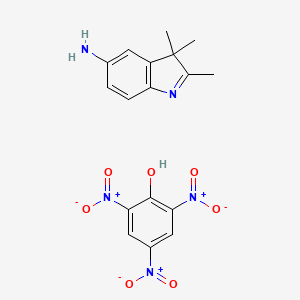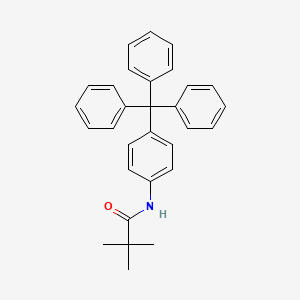![molecular formula C25H31ClN2O2 B5145785 N-(3-chlorobenzyl)-3-[1-(4-phenylbutanoyl)-4-piperidinyl]propanamide](/img/structure/B5145785.png)
N-(3-chlorobenzyl)-3-[1-(4-phenylbutanoyl)-4-piperidinyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorobenzyl)-3-[1-(4-phenylbutanoyl)-4-piperidinyl]propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is commonly referred to as CBPP, and it has been found to have a range of interesting properties that make it useful in a variety of research applications.
作用机制
The exact mechanism of action of CBPP is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes in the body that are involved in pain and inflammation. Specifically, CBPP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
CBPP has been found to have a range of interesting biochemical and physiological effects. For example, it has been found to reduce the production of inflammatory mediators in the body, which can help to reduce pain and inflammation. Additionally, CBPP has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
实验室实验的优点和局限性
CBPP has several advantages and limitations for use in lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, CBPP has been found to be relatively stable, which makes it useful for long-term experiments. However, one limitation of CBPP is that it can be difficult to work with, as it is highly reactive and can be toxic in high doses.
未来方向
There are several potential future directions for research on CBPP. One area of interest is the development of new CBPP derivatives that have improved properties, such as increased potency or reduced toxicity. Additionally, CBPP could be studied further to determine its potential applications in the treatment of other conditions, such as cancer or neurodegenerative diseases. Finally, CBPP could be studied further to determine its potential use as a tool for studying pain and inflammation in animal models.
合成方法
The synthesis of CBPP is a complex process that involves several steps. The first step involves the reaction of 3-chlorobenzylamine with 4-phenylbutyric acid, which results in the formation of an amide intermediate. This intermediate is then reacted with piperidine to form the final product, CBPP.
科学研究应用
CBPP has been extensively studied for its potential applications in scientific research. It has been found to have a range of interesting properties that make it useful in a variety of research applications. For example, CBPP has been found to have potent analgesic and anti-inflammatory properties, which make it useful in the study of pain and inflammation.
属性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-[1-(4-phenylbutanoyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN2O2/c26-23-10-4-9-22(18-23)19-27-24(29)13-12-21-14-16-28(17-15-21)25(30)11-5-8-20-6-2-1-3-7-20/h1-4,6-7,9-10,18,21H,5,8,11-17,19H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITPVRDDEFTVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CC(=CC=C2)Cl)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-3-[1-(4-phenylbutanoyl)piperidin-4-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-3-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5145702.png)
![1-(4-chlorophenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5145716.png)
![2-[4-(4-ethylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5145721.png)
![2-(1-cyclohexen-1-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5145728.png)

![ethyl 1-(2-hydroxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5145738.png)
![4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol](/img/structure/B5145742.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5145754.png)
![5-{[(2-ethoxyphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5145757.png)

![4-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B5145763.png)


![3-[(4-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5145786.png)